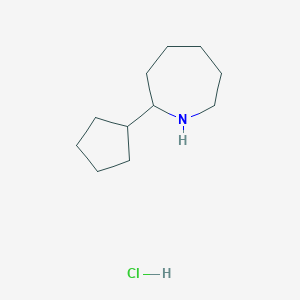

2-Cyclopentylazepane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Kinetics and Mechanism in Alkaline Solutions

Research on cyclopentolate hydrochloride, a related compound to 2-Cyclopentylazepane hydrochloride, has explored its kinetics and mechanism in alkaline solutions. The degradation process in these solutions follows first-order kinetics, influenced by pH, buffers, and temperature. This study identifies the degradation products and proposes a reaction mechanism, enhancing understanding of the compound's stability and reactivity under different conditions (Roy, 1995).

2. Synthesis of Derivatives

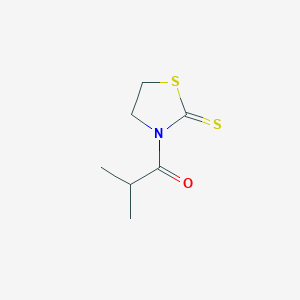

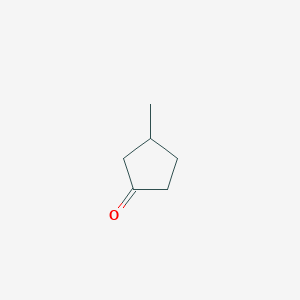

The synthesis of 4,5-trimethylene-4,5-dihydroisoxazoles using 2-acetylcyclopentanones demonstrates the utility of cyclopentane ring structures in creating new chemical entities. This kind of synthesis can be significant in developing novel compounds with potential applications in various scientific fields (Martins, Flores, Freitag, & Zanatta, 1996).

3. Interaction with Cyclodextrins

Studies on the interaction between cyclopentolate and cyclodextrins provide insights into the formation of complexes that can stabilize the compound against hydrolysis. This understanding is crucial for developing formulations that enhance the stability and efficacy of pharmaceutical compounds (Roy, 1996).

4. Supramolecular Self-Assembly

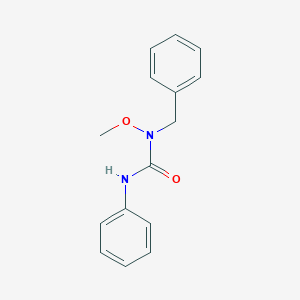

The study of supramolecular interactions, such as those between Imipramine hydrochloride and beta-cyclodextrin, reveals how complex formation can modify the physical chemistry properties of guest molecules. This research is relevant for developing pharmaceutical formulations and understanding molecular interactions in solution (De Sousa et al., 2008).

5. Corrosion Inhibition and Surfactant Properties

Investigating compounds like 2-Cyclohexenylcyclohexanone for their corrosion inhibition and surfactant properties in hydrochloric acid solutions highlights potential industrial applications, such as in materials protection and surface chemistry (Ostapenko, Gloukhov, & Bunev, 2014).

6. Cyclodextrins in Pharmaceutical Applications

Cyclodextrins, associated with cyclopentolate hydrochloride, have a wide range of pharmaceutical applications. They enhance the solubility of poorly soluble drugs, increase drug permeability, and improve bioavailability, crucial for drug development and formulation (Jansook, Ogawa, & Loftsson, 2018).

特性

IUPAC Name |

2-cyclopentylazepane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-8-11(12-9-5-1)10-6-3-4-7-10;/h10-12H,1-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWXMDLDUOYGQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2CCCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589585 |

Source

|

| Record name | 2-Cyclopentylazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentylazepane hydrochloride | |

CAS RN |

1177362-74-1 |

Source

|

| Record name | 2-Cyclopentylazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)